molecular formula C25H33N3OS B5129468 N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea

N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea

Cat. No. B5129468
M. Wt: 423.6 g/mol
InChI Key: ITOXMUPMFNMRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea, also known as BU-224, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BU-224 belongs to the family of urea-based compounds and has shown promising results in preclinical studies as a potential treatment for various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including learning and memory, and has been implicated in the pathophysiology of neurological disorders. By modulating the activity of mGluR5, this compound may improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improving synaptic plasticity, reducing oxidative stress, and reducing neuroinflammation. These effects may contribute to its neuroprotective and therapeutic effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea in lab experiments is its high potency and selectivity for mGluR5. This allows for precise targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea. One potential direction is the optimization of the synthesis method to improve yield and purity of the final product. Another direction is the exploration of the therapeutic potential of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurological processes. Finally, the development of more soluble analogs of this compound may expand its potential applications in experimental settings.

Synthesis Methods

The synthesis of N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea involves a multi-step process that starts with the reaction of 4-methylphenylisothiocyanate and 1-adamantylamine to form the intermediate compound, 4-(3-adamantan-1-yl-thiazol-2-yl)-phenyl-isothiocyanate. This intermediate compound is then reacted with N-butylamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that this compound has neuroprotective effects, improves cognitive function, and reduces symptoms of schizophrenia. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

properties

IUPAC Name

1-butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3OS/c1-3-4-9-26-22(29)28-23-27-21(15-30-23)25-13-18-10-19(14-25)12-24(11-18,16-25)20-7-5-17(2)6-8-20/h5-8,15,18-19H,3-4,9-14,16H2,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOXMUPMFNMRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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